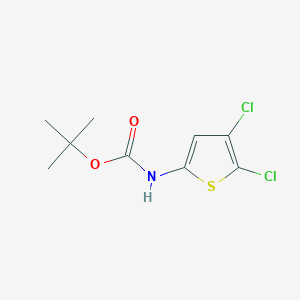![molecular formula C8H10ClNO B12072752 O-[2-(3-chlorophenyl)ethyl]hydroxylamine CAS No. 1184963-67-4](/img/structure/B12072752.png)
O-[2-(3-chlorophenyl)ethyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(3-chlorophenyl)ethyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group attached to a 3-chlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3-chlorophenyl)ethyl]hydroxylamine typically involves the reaction of 3-chlorophenyl ethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
O-[2-(3-chlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted hydroxylamines.
Scientific Research Applications
O-[2-(3-chlorophenyl)ethyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[2-(3-chlorophenyl)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- O-(2-(vinyloxy)ethyl)hydroxylamine
- O-(2-phenylsulfanyl-ethyl)hydroxylamine
- O-(2-benzyloxy-ethyl)hydroxylamine
Comparison
O-[2-(3-chlorophenyl)ethyl]hydroxylamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other hydroxylamines, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1184963-67-4 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[2-(3-chlorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2 |
InChI Key |
JOMDTFOHHAPWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)






![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)


